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(4-Bromothiophen-2-yl)(phenyl)methanol
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Overview
Description
(4-Bromothiophen-2-yl)(phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions, including:
- Suzuki Coupling Reactions : (4-Bromothiophen-2-yl)(phenyl)methanol can participate in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds. This method is particularly useful for synthesizing pharmaceuticals and agrochemicals .
- Alkylation and Acyloxylation : The hydroxyl group in this compound allows for alkylation or acyloxylation reactions, which can introduce new functional groups into the molecule, enhancing its reactivity and potential applications .
Medicinal Chemistry
The biological activity of this compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of SMMC-7721 cells with an IC50 value of 88 nM, indicating potent activity without affecting normal human cells .
- Mechanism of Action : The compound appears to exert its anticancer effects by inducing endoplasmic reticulum stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for its potential as a therapeutic agent in oncology .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) for different strains have been reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 46.9 |
Escherichia coli | 93.7 |
These findings suggest that the compound could be further explored as a lead compound for developing new antimicrobial agents .
Material Science Applications
In addition to its biological applications, this compound is also being investigated for use in materials science:
- Organic Electronics : The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its potential use in electronic devices .
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound:
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives of this compound through Suzuki coupling reactions, followed by biological evaluation against cancer cell lines. The results indicated that modifications to the phenolic structure significantly influenced anticancer activity .
- Xenograft Tumor Models : In vivo studies using xenograft models showed that treatment with this compound led to significant tumor growth inhibition, further supporting its potential as an anticancer agent .
- Flow Cytometry Analysis : Flow cytometric analysis revealed that treatment with this compound resulted in G0/G1 phase arrest in cancer cells, indicating a mechanism for its antiproliferative effects .
Properties
Molecular Formula |
C11H9BrOS |
---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9BrOS/c12-9-6-10(14-7-9)11(13)8-4-2-1-3-5-8/h1-7,11,13H |
InChI Key |
FRULBZBFZIQMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.